![molecular formula C13H13NOS B1303224 {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-27-7](/img/structure/B1303224.png)
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the CAS Number: 338982-27-7 . It has a molecular weight of 231.32 and its IUPAC name is {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is 1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 .Physical And Chemical Properties Analysis
“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a solid substance . It has a melting point range of 121 - 124 degrees Celsius .Applications De Recherche Scientifique
Organic Synthesis Applications
Preparation and Transformations of Vinylogous Sulfonamides : The compound and its derivatives serve as key intermediates in the synthesis of complex structures, such as indolizidines. These structures are crucial for alkaloid synthesis, offering a pathway to develop potential pharmaceuticals. The research demonstrates the utility of these compounds in creating sulfone-substituted indolizines through cyclisation and further transforming them into beta-sulfonyl amines and enaminones through reduction and hydrogenolysis, respectively (Michael et al., 2004).
Synthesis of Aryl-Sulfanylthienopyridines : A three-step synthesis procedure highlights the use of related compounds to produce 3-aryl-2-sulfanylthienopyridines, which are valuable for their potential biological activities and as building blocks in organic chemistry (Kobayashi et al., 2013).
Photoreaction Studies
- The photoreaction behavior of compounds similar to "{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol" in acidic methanolic solutions reveals intricate details about their reactivity under UV irradiation. This information is crucial for understanding their role in photochemical synthesis and the development of photo-responsive materials (Sugiyama et al., 1984).
Material Science Applications
- Metal-Free Reduction of Nitro Aromatic Compounds : Demonstrates the application of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, a crucial step in the production of various materials and chemicals (Giomi et al., 2011).
Catalysis
- Catalytic Methylation of Pyridines : Research into catalytic methods for the methylation of pyridines using methanol and formaldehyde as reagents expands the toolkit for modifying pyridine rings, a common feature in many pharmaceuticals and organic materials. This work offers new pathways for direct methyl group introduction onto aromatic rings, a valuable trait for drug discovery and development (Grozavu et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCFLONDAMSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377139 |
Source


|
| Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
CAS RN |
338982-27-7 |
Source


|
| Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

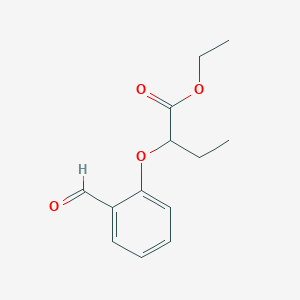
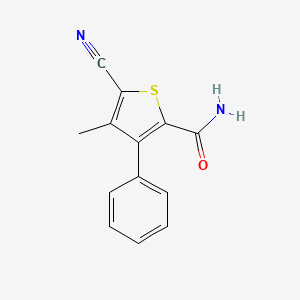
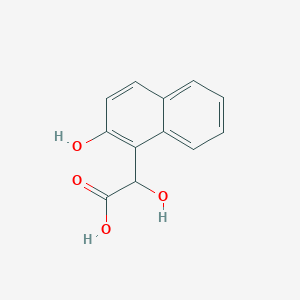
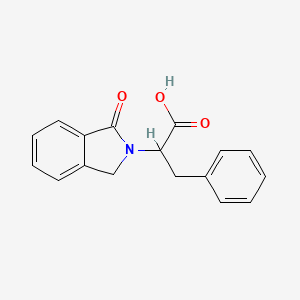
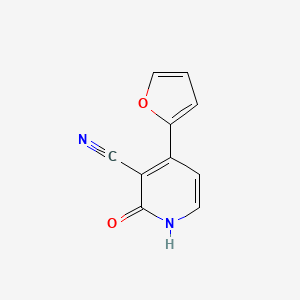
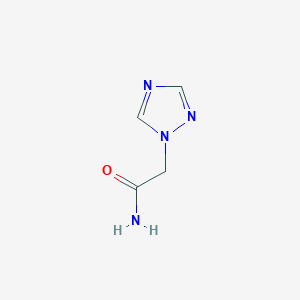
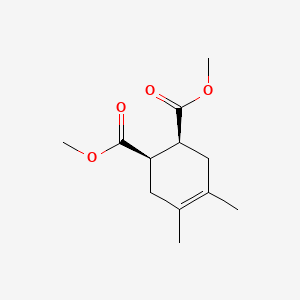
![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)
![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)
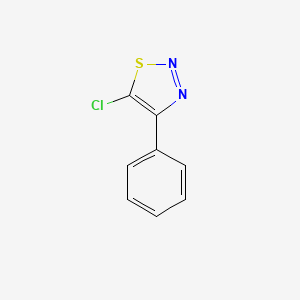

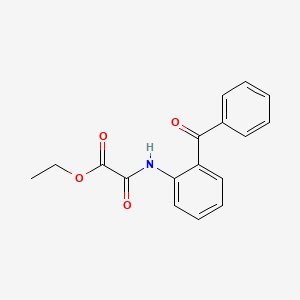
![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
